molecular formula C20H19ClN4O3 B2436584 (E)-1-(4-chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941946-26-5

(E)-1-(4-chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2436584
CAS No.: 941946-26-5
M. Wt: 398.85
InChI Key: CDBSIXMNKNMZRF-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(4-chlorophenyl)-3-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Electrophile and Nucleophile Probes

Alpha-nitro ketone intermediates, similar in complexity to the query compound, have been utilized to synthesize probes for Drosophila nicotinic receptor interaction, highlighting a novel approach using such intermediates as both electrophiles and nucleophiles (Zhang, Tomizawa, & Casida, 2004).

Antimicrobial Activity

Compounds with a similar quinazolinone framework have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these structures in developing new antimicrobial agents (Patel & Shaikh, 2011).

Antibacterial and Antifungal Properties

Novel quinazoline derivatives have shown significant antibacterial and antifungal activities, further supporting the importance of such compounds in medicinal chemistry (Singh & Pandey, 2006).

Central Nervous System (CNS) and Cardiovascular System (CVS) Effects

Research into tetrahydroquinazoline derivatives involving ureidoalkylation and α-amidoalkylation reactions has provided insights into their effects on the CNS and CVS, indicating potential therapeutic applications (Pandey, Mukesh, Kumar, & Trivedi, 2008).

Antitumor Activity

Quinazoline derivatives containing the urea moiety have been designed, synthesized, and evaluated for antitumor activity against several human cancer cell lines, showing promising results and highlighting the therapeutic potential of such compounds (Li et al., 2019).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-13-7-9-14(10-8-13)22-19(26)24-18-16-5-1-2-6-17(16)23-20(27)25(18)12-15-4-3-11-28-15/h1-2,5-10,15H,3-4,11-12H2,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSKEILWUMHMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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